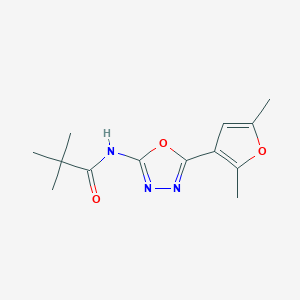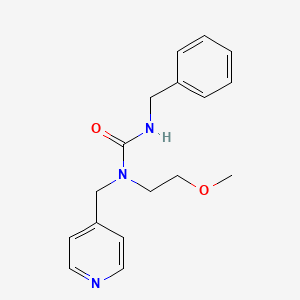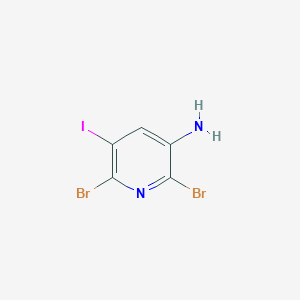
1-Benzyl-1h-indole-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-1h-indole-7-carboxylic acid is a chemical compound with the CAS Number: 1094217-58-9 . It has a molecular weight of 251.28 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 1-Benzyl-1h-indole-7-carboxylic acid is 1S/C16H13NO2/c18-16(19)14-8-4-7-13-9-10-17(15(13)14)11-12-5-2-1-3-6-12/h1-10H,11H2,(H,18,19) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
1-Benzyl-1h-indole-7-carboxylic acid is a powder that is stored at room temperature . Its molecular weight is 251.28 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
"1-Benzyl-1h-indole-7-carboxylic acid" and its derivatives are pivotal in the field of organic chemistry, especially in the synthesis of indole alkaloids, which are compounds of significant pharmacological interest. The review by Taber and Tirunahari (2011) presents a comprehensive classification of indole synthesis methods, highlighting the importance of such compounds in developing new synthetic routes for indoles. This review emphasizes the versatility of indole derivatives in organic synthesis, demonstrating their crucial role in advancing synthetic methodologies (Taber & Tirunahari, 2011).
Antimicrobial and Cytotoxic Activity
Carboxylic acids, including "1-Benzyl-1h-indole-7-carboxylic acid," have been studied for their biological activities. Godlewska-Żyłkiewicz et al. (2020) reviewed the structure-related antioxidant, microbiological, and cytotoxic activity of selected carboxylic acids. This study provides insights into the antimicrobial properties of carboxylic acids and their potential use in developing new antimicrobial agents, underscoring the significance of structural differences in modulating biological activities (Godlewska-Żyłkiewicz et al., 2020).
Enzyme Inhibition
The compound and its analogs are also explored for their enzyme inhibitory activities. Donnier-Maréchal and Vidal (2016) reviewed glycogen phosphorylase inhibitors, showcasing the potential of carboxylic acid derivatives in managing type 2 diabetes by controlling glycemia. This area of research demonstrates the therapeutic applications of "1-Benzyl-1h-indole-7-carboxylic acid" derivatives in developing novel treatments for metabolic disorders (Donnier-Maréchal & Vidal, 2016).
Environmental Remediation
The role of carboxylic acids in environmental remediation, particularly in the reduction of heavy metals, has been a subject of interest. Jiang et al. (2019) reviewed the reduction of Cr(VI) to Cr(III) mediated by carboxylic acids, highlighting the potential of such compounds in environmental detoxification processes. This research underscores the importance of "1-Benzyl-1h-indole-7-carboxylic acid" in environmental chemistry and its potential applications in remediation efforts (Jiang et al., 2019).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
1-Benzyl-1h-indole-7-carboxylic acid, like other indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes . These changes can lead to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their interaction with multiple targets . The downstream effects of these interactions can lead to a wide range of biological activities .
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they can cause a variety of molecular and cellular effects .
Action Environment
This suggests that they can interact with multiple targets, affect various biochemical pathways, and cause a variety of molecular and cellular effects .
Eigenschaften
IUPAC Name |
1-benzylindole-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-16(19)14-8-4-7-13-9-10-17(15(13)14)11-12-5-2-1-3-6-12/h1-10H,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOUZENIUWFUMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1h-indole-7-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-allyl-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2439751.png)
![1-benzyl-N~5~-(3-chloro-4-fluorophenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2439752.png)
![1-[(4-Bromophenyl)sulfanyl]cyclopropane-1-carboxylic acid](/img/structure/B2439753.png)
![N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide](/img/structure/B2439759.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-[(4-nitrophenyl)amino]butanamide](/img/structure/B2439761.png)

![(2Z)-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2439763.png)
![N-(3-(methylthio)phenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2439766.png)
![3-isopentyl-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2439768.png)

![5-Phenyl-2-thieno[3,2-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2439771.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2439773.png)